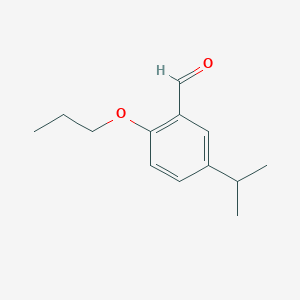

5-Isopropyl-2-propoxybenzaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-propan-2-yl-2-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-7-15-13-6-5-11(10(2)3)8-12(13)9-14/h5-6,8-10H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYIRLVTOAYCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601280906 | |

| Record name | 5-(1-Methylethyl)-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883538-79-2 | |

| Record name | 5-(1-Methylethyl)-2-propoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883538-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Methylethyl)-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 5 Isopropyl 2 Propoxybenzaldehyde and Its Analogues

Classical and Modern Synthesis of Aryl Aldehydes

The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic synthesis. For a molecule like 5-Isopropyl-2-propoxybenzaldehyde, this step is crucial. Several methods, both classical and contemporary, are available for the formylation of aromatic compounds.

Formylation Reactions (e.g., Gattermann-Koch, Vilsmeier-Haack)

Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring by using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a co-catalyst like copper(I) chloride. byjus.comtestbook.comscienceinfo.com The reaction proceeds through an electrophilic aromatic substitution mechanism where the reactive electrophile is believed to be the formyl cation, [CHO]⁺. pw.live This method is particularly effective for alkylbenzenes. scienceinfo.com However, a significant limitation of the Gattermann-Koch reaction is its inapplicability to phenol (B47542) and phenol ether substrates, which would be relevant in the synthesis of this compound if the formylation were to be performed after etherification. byjus.comtestbook.com

Vilsmeier-Haack Reaction: A milder and more versatile method for formylating electron-rich aromatic compounds is the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgjk-sci.com This electrophilic species then reacts with the electron-rich aromatic ring. nrochemistry.com The resulting iminium salt is subsequently hydrolyzed during workup to yield the desired aryl aldehyde. wikipedia.orgjk-sci.com The Vilsmeier-Haack reaction is well-suited for substrates that are significantly more activated than benzene (B151609), such as phenols and anilines, making it a viable option for precursors to this compound. wikipedia.org The reaction is regioselective, with substitution typically occurring at the position that is less sterically hindered. nrochemistry.com

Oxidation of Benzylic Alcohols

A common and effective strategy for the synthesis of aryl aldehydes involves the oxidation of the corresponding benzylic alcohols. A variety of oxidizing agents and conditions can be employed for this transformation. rsc.orgrsc.org Modern approaches often focus on developing greener and more selective methods. For instance, photochemical oxidation protocols have been developed that utilize air or molecular oxygen as the oxidant and a photocatalyst, such as thioxanthenone or Eosin Y, under visible light irradiation. rsc.orgacs.orgnih.gov These methods offer mild reaction conditions and can be applied to a range of substituted benzyl (B1604629) alcohols. rsc.orgacs.org The efficiency of these reactions can be influenced by electronic effects and steric hindrance on the aromatic ring. rsc.org

Reduction of Aryl Nitriles

Aryl aldehydes can also be prepared through the partial reduction of aryl nitriles. This method offers an alternative route to the formyl group. A key reagent for this conversion is Diisobutylaluminum hydride (DIBAL-H), which is a mild reducing agent capable of reducing nitriles to aldehydes. unacademy.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. libretexts.org The mechanism involves the addition of a hydride to the nitrile, forming an iminium anion intermediate, which is then hydrolyzed to the aldehyde. unacademy.comlibretexts.org Other methods, such as the Stephen aldehyde synthesis using tin(II) chloride and HCl, can also be employed for this transformation. unacademy.com Additionally, systems like Raney nickel with sodium hypophosphite or formic acid have been shown to be effective for the reduction of various benzonitriles to the corresponding aldehydes under mild, aqueous conditions. scielo.org.za

Etherification Strategies for Aromatic Hydroxyl Groups (e.g., Williamson Ether Synthesis, Direct Propoxylation)

The propoxy group in this compound is introduced through an etherification reaction, typically involving a phenolic hydroxyl group.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and reliable method for preparing ethers. In the context of synthesizing analogues of this compound, this reaction would involve the deprotonation of a substituted phenol to form a phenoxide ion, which then acts as a nucleophile. tiwariacademy.comyoutube.com This phenoxide subsequently displaces a halide from an alkyl halide (in this case, a propyl halide) in an SN2 reaction to form the ether. youtube.combyjus.com The phenoxide is typically generated by treating the phenol with a strong base like sodium hydroxide. gordon.edu For the synthesis to be efficient, the alkylating agent should ideally be a primary halide to favor the SN2 pathway over elimination. youtube.com

Direct Propoxylation

Direct propoxylation of phenols can be achieved by reacting them with propylene (B89431) oxide. This reaction is generally carried out in the presence of a catalyst, often a base. google.com The degree of propoxylation can be controlled to some extent by the reaction conditions, but it often results in a mixture of products with varying numbers of propylene oxide units attached. google.com

Introduction of the Isopropyl Moiety onto the Aromatic Ring

The isopropyl group is a key substituent in this compound. A common method for introducing alkyl groups onto an aromatic ring is the Friedel-Crafts alkylation.

Friedel-Crafts Alkylation Considerations

The Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgorganic-chemistry.org The reaction proceeds through the formation of a carbocation electrophile, which then attacks the aromatic ring. libretexts.orgyoutube.com For introducing an isopropyl group, a suitable alkylating agent would be 2-chloropropane (B107684) or 2-bromopropane. khanacademy.org

A significant consideration in Friedel-Crafts alkylation is the possibility of carbocation rearrangements. libretexts.org While the secondary isopropyl carbocation is relatively stable, primary alkyl halides will rearrange to form more stable secondary or tertiary carbocations if possible. Another limitation is that the reaction does not work well on strongly deactivated aromatic rings. libretexts.orgyoutube.com Furthermore, the alkyl group introduced is an activating group, which can lead to polyalkylation, where more than one alkyl group is added to the aromatic ring. organic-chemistry.org To circumvent some of these issues, Friedel-Crafts acylation followed by reduction of the ketone can be a more controlled two-step alternative. organic-chemistry.org

Compound Information Table

| Compound Name |

| This compound |

| Benzene |

| Carbon monoxide |

| Hydrochloric acid |

| Aluminum chloride |

| Copper(I) chloride |

| Toluene (B28343) |

| Phenol |

| N,N-dimethylformamide (DMF) |

| Phosphorus oxychloride |

| Aniline |

| Thioxanthenone |

| Eosin Y |

| Diisobutylaluminum hydride (DIBAL-H) |

| Tin(II) chloride |

| Raney nickel |

| Sodium hypophosphite |

| Formic acid |

| Propylene oxide |

| 2-chloropropane |

| 2-bromopropane |

| Acetophenone (B1666503) |

| Benzaldehyde (B42025) |

| Isopropylbenzene (cumene) |

| 2-methoxy-5-isopropylbenzaldehyde |

| 2-Hydroxy-5-isopropyl-benzaldehyde |

| Thymol |

| 5-isopropyl-4-(2-(2-(2-methoxy ethoxy)ethoxy)ethoxy)-2-methylisophthalaldehyde |

| 2,4 toluene bismaleimide |

| bis(2,6-dichloro-4-N-maleimido) phenyl) oxalate |

Synthetic Reaction Parameters Table

| Reaction | Reagents & Catalysts | Key Features |

| Gattermann-Koch Reaction | Carbon monoxide, HCl, AlCl₃, CuCl | Introduces a formyl group; not suitable for phenols or phenol ethers. byjus.comtestbook.comscienceinfo.com |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Mild formylation of electron-rich arenes. wikipedia.orgorganic-chemistry.orgnrochemistry.com |

| Oxidation of Benzylic Alcohols | Various oxidants (e.g., O₂, photocatalysts) | Converts benzylic alcohols to aldehydes. rsc.orgrsc.org |

| Reduction of Aryl Nitriles | DIBAL-H or Raney Ni/reducing agent | Partial reduction of nitriles to aldehydes. unacademy.comscielo.org.za |

| Williamson Ether Synthesis | Phenol, base, propyl halide | Forms an ether via an SN2 reaction. tiwariacademy.comyoutube.combyjus.com |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | Introduces an alkyl group; prone to rearrangements and polyalkylation. libretexts.orgorganic-chemistry.org |

Alternative Alkylation Methods

The introduction of the propoxy group onto a phenolic precursor is a critical step in the synthesis of this compound. While traditional Williamson ether synthesis is a common approach, alternative alkylation methods can offer advantages in terms of yield, reaction conditions, and substrate scope.

One of the primary alternative approaches involves phase-transfer catalysis (PTC). In this method, a quaternary ammonium (B1175870) salt is used to shuttle the phenoxide ion from the aqueous phase to the organic phase, where it can react with the alkylating agent (e.g., 1-bromopropane (B46711) or 1-iodopropane). This technique can enhance the reaction rate and allow for the use of milder reaction conditions, potentially reducing side reactions.

Another alternative is the use of Mitsunobu reaction conditions. This reaction allows for the conversion of a primary or secondary alcohol to an ether in the presence of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). In the context of synthesizing this compound, this would involve reacting 2-hydroxy-5-isopropylbenzaldehyde (B1598829) with propanol (B110389) under Mitsunobu conditions. A key advantage of the Mitsunobu reaction is its typically high stereospecificity, which would be relevant in the synthesis of chiral analogues.

The choice of the alkylating agent and the base is also a critical factor that can be varied. While propyl halides are common, the use of propyl tosylates or mesylates can also be effective. The selection of the base, ranging from strong inorganic bases like potassium carbonate to organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can significantly influence the reaction's efficiency and selectivity.

| Method | Reagents | Typical Conditions | Advantages |

| Williamson Ether Synthesis | 1-propyl halide, K2CO3 | Reflux in acetone (B3395972) or DMF | Readily available reagents |

| Phase-Transfer Catalysis | 1-propyl halide, NaOH, TBAB | Biphasic system, room temp. to 50 °C | Milder conditions, faster reaction |

| Mitsunobu Reaction | Propanol, PPh3, DEAD | Anhydrous THF, 0 °C to room temp. | High stereospecificity |

Multi-Step Synthesis Design for Regioselective Functionalization

The regioselective synthesis of this compound necessitates a carefully designed multi-step pathway to ensure the correct placement of the isopropyl and propoxy groups on the benzene ring. A logical retrosynthetic analysis suggests that the final step would be the introduction of the formyl group or the alkylation of a pre-existing hydroxyl group.

A plausible forward synthesis could commence with a commercially available starting material such as 4-isopropylphenol. The synthesis would then proceed through the following key steps:

Ortho-Formylation: The first step would involve the selective introduction of a formyl group at the ortho position to the hydroxyl group of 4-isopropylphenol. This can be achieved through various named reactions such as the Duff reaction or the Reimer-Tiemann reaction. The Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution, is a classic method for the ortho-formylation of phenols. byjus.com

Protection of the Aldehyde: To prevent unwanted side reactions in the subsequent alkylation step, the newly introduced aldehyde group can be protected. A common method is the formation of an acetal (B89532) using a diol like ethylene (B1197577) glycol in the presence of an acid catalyst.

Alkylation of the Phenolic Hydroxyl Group: With the aldehyde group protected, the phenolic hydroxyl group can be alkylated to introduce the propoxy group. This is typically achieved using the Williamson ether synthesis, where the protected intermediate is treated with a propyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate.

Deprotection of the Aldehyde: The final step is the removal of the protecting group to regenerate the aldehyde functionality. For an acetal protecting group, this is typically accomplished by acid-catalyzed hydrolysis.

This multi-step approach ensures high regioselectivity, leading to the desired this compound isomer.

| Step | Reaction | Key Reagents | Purpose |

| 1 | Ortho-Formylation | 4-isopropylphenol, CHCl3, NaOH | Introduction of the aldehyde group at the 2-position |

| 2 | Protection | Ethylene glycol, p-TsOH | Protection of the aldehyde group |

| 3 | Alkylation | 1-Bromopropane, K2CO3 | Introduction of the propoxy group |

| 4 | Deprotection | Aqueous acid (e.g., HCl) | Regeneration of the aldehyde group |

Development of Novel and Efficient Synthetic Pathways

While the multi-step synthesis described above is a reliable method, there is ongoing research into developing more efficient and novel synthetic pathways for substituted benzaldehydes. A key goal is to reduce the number of steps, improve atom economy, and utilize more environmentally benign reagents.

One potential novel approach could involve a one-pot synthesis. This might be achievable by carefully selecting reagents and reaction conditions that allow for sequential reactions to occur in the same reaction vessel without the need for isolating intermediates. For instance, a one-pot procedure could involve the in-situ formation of the phenoxide followed by formylation and then alkylation, although achieving high selectivity in such a system would be challenging.

Another area of development is the use of catalytic methods. For example, transition-metal catalyzed C-H activation could potentially be used to directly introduce the formyl group at the desired position, bypassing the need for classical named reactions that often have limitations.

Furthermore, the use of flow chemistry could offer significant advantages for the synthesis of this compound. Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and safer handling of hazardous reagents.

Stereoselective Synthesis of Chiral Analogues (if applicable to future research)

The synthesis of chiral analogues of this compound, where the propoxy group is chiral (e.g., (R)- or (S)-2-butoxybenzaldehyde), is a potential area for future research. Such chiral molecules could be of interest in the development of new asymmetric catalysts or as chiral building blocks in medicinal chemistry.

A primary strategy for achieving stereoselective synthesis would be to use a chiral alkylating agent. For example, instead of 1-bromopropane, one could use a chiral epoxide, such as (R)- or (S)-propylene oxide, in the alkylation step. The ring-opening of the epoxide by the phenoxide would lead to a chiral alkoxy side chain.

Alternatively, a racemic mixture of the chiral analogue could be synthesized and then resolved into its constituent enantiomers. This could be achieved through classical resolution methods involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation and then regeneration of the enantiomerically pure aldehyde. Chromatographic methods using a chiral stationary phase could also be employed for the separation of enantiomers.

The development of asymmetric catalytic methods for the direct introduction of a chiral alkoxy group is another promising avenue for future exploration.

Chemical Reactivity and Transformation Studies of 5 Isopropyl 2 Propoxybenzaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, making the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The reactivity of this group in 5-isopropyl-2-propoxybenzaldehyde is modulated by the electronic and steric effects of the substituents on the benzene (B151609) ring.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate which is subsequently protonated.

General Mechanism:

Step 1: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon.

Step 2: The C=O pi bond breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

Step 3: Protonation of the alkoxide by a solvent or a mild acid yields the final alcohol product.

In this compound, the electron-donating nature of the ortho-propoxy group increases the electron density on the aromatic ring, which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). Furthermore, the bulky ortho-propoxy group provides significant steric hindrance, which can slow the rate of nucleophilic attack.

Condensation Reactions (e.g., Aldol, Knoevenagel, Horner-Wadsworth-Emmons)

Condensation reactions are crucial for forming carbon-carbon bonds. This compound, lacking α-hydrogens, can only act as the electrophilic component in these reactions.

Aldol Condensation: This compound can undergo crossed or mixed Aldol condensations with enolizable ketones or aldehydes. For instance, in a base-catalyzed reaction with a ketone like acetone (B3395972), the ketone forms an enolate that attacks the aldehyde carbonyl of this compound. The initial β-hydroxy carbonyl adduct typically undergoes dehydration to yield a more stable α,β-unsaturated carbonyl compound.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate), catalyzed by a weak base. The reaction proceeds through a nucleophilic addition followed by dehydration to yield a stable C=C double bond. researchgate.nettandfonline.comtandfonline.combhu.ac.inresearchgate.net This method is highly efficient for creating substituted alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful tool for stereoselective alkene synthesis. nrochemistry.comwikipedia.orgalfa-chemistry.comorganic-chemistry.orgchem-station.com A phosphonate carbanion, generated by deprotonating a phosphonate ester, acts as the nucleophile. Its reaction with this compound leads to the formation of an alkene, predominantly with an (E)-configuration due to thermodynamic control. wikipedia.orgalfa-chemistry.com The water-soluble phosphate byproduct makes purification simpler compared to the traditional Wittig reaction. chem-station.com

Table 1: Condensation Reactions of this compound

| Reaction Name | Reactant 2 | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| Aldol Condensation | Acetone | NaOH, EtOH | 4-(5-Isopropyl-2-propoxyphenyl)but-3-en-2-one |

| Knoevenagel Condensation | Malononitrile | Piperidine, EtOH | 2-((5-Isopropyl-2-propoxyphenyl)methylene)malononitrile |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH, THF | Ethyl (E)-3-(5-isopropyl-2-propoxyphenyl)acrylate |

Formation of Imines and Schiff Bases for Derivatization

Aldehydes readily react with primary amines to form imines, also known as Schiff bases. This condensation reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically acid-catalyzed and reversible. The formation of the C=N double bond is a key transformation in the synthesis of various heterocyclic compounds and is widely used for derivatization in analytical chemistry.

General Reaction: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

The stability of the resulting imine can be influenced by the electronic properties of the substituents. Aromatic aldehydes like this compound form relatively stable, conjugated imines.

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of strong oxidizing agents. nih.govresearchgate.netsemanticscholar.orgresearchgate.netyoutube.com

Common reagents for this oxidation include:

Potassium permanganate (KMnO₄): A powerful oxidant that works in acidic, basic, or neutral conditions.

Chromic acid (H₂CrO₄) or Jones reagent (CrO₃ in acetone/H₂SO₄): Effective for converting primary alcohols and aldehydes to carboxylic acids.

Sodium hypochlorite (NaClO): A less expensive and environmentally benign option. researchgate.net

The oxidation of this compound yields 5-isopropyl-2-propoxybenzoic acid .

Reduction Pathways to Alcohol Derivatives

Aldehydes are easily reduced to primary alcohols. This is a common and high-yielding transformation in organic synthesis. ugm.ac.idmasterorganicchemistry.comcdnsciencepub.comacs.org

Standard reducing agents for this purpose include:

Sodium borohydride (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol. ugm.ac.idmasterorganicchemistry.comcdnsciencepub.com It is highly chemoselective for aldehydes and ketones. cdnsciencepub.com

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or THF.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

The reduction of this compound produces the corresponding primary alcohol, (5-isopropyl-2-propoxyphenyl)methanol .

Table 2: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄, H₃O⁺ | 5-Isopropyl-2-propoxybenzoic acid |

| Reduction | NaBH₄, CH₃OH | (5-Isopropyl-2-propoxyphenyl)methanol |

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS). The position of substitution is determined by the directing effects of the three existing substituents: the propoxy group, the isopropyl group, and the aldehyde group.

-O-propyl (Propoxy) group (at C2): This is a strongly activating, ortho, para-directing group due to the resonance-donating effect of the oxygen's lone pairs.

-CH(CH₃)₂ (Isopropyl) group (at C5): This is a weakly activating, ortho, para-directing group via hyperconjugation and weak inductive effects.

-CHO (Aldehyde) group (at C1): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

Analysis of Directing Effects: The powerful activating and directing effect of the ortho-propoxy group is expected to dominate the reactivity of the ring.

The position para to the propoxy group is C5, which is already occupied by the isopropyl group.

The positions ortho to the propoxy group are C1 (occupied by the aldehyde) and C3.

Therefore, the C3 position is strongly activated by the propoxy group and is the most likely site for electrophilic attack.

The isopropyl group directs to its ortho positions (C4 and C6) and its para position (C1, occupied).

Position C4 is meta to the strongly activating propoxy group and meta to the deactivating aldehyde group.

Position C6 is ortho to the deactivating aldehyde group.

The aldehyde group directs incoming electrophiles to the meta positions (C3 and C5).

Position C5 is occupied.

Position C3 is also the favored ortho position of the dominant propoxy director.

Electrophilic Aromatic Substitution Reactions

No studies detailing the nitration, halogenation, sulfonation, Friedel-Crafts alkylation, or acylation of this compound are available. The directing effects of the propoxy, isopropyl, and aldehyde groups on the aromatic ring of this specific molecule have not been experimentally reported.

Nucleophilic Aromatic Substitution (where applicable)

The benzene ring of this compound is not activated towards traditional SNAr reactions, as it lacks strong electron-withdrawing groups (such as a nitro group) ortho or para to a suitable leaving group. There is no available literature describing attempts to perform nucleophilic aromatic substitution on this substrate.

Transformations Involving the Propoxy and Isopropyl Moieties

Ether Cleavage Reactions

While ether cleavage is a general reaction, typically achieved with strong acids like HBr or HI, no specific examples or studies demonstrating this reaction on this compound have been published. libretexts.orglibretexts.orgmasterorganicchemistry.com Data on reaction conditions, yields, and the specific products (i.e., whether cleavage occurs to form 5-isopropyl-2-hydroxybenzaldehyde and propyl halide, or other products) are not available. libretexts.orglibretexts.orgmasterorganicchemistry.com

Modifications of the Alkyl Chains

There is no information in the scientific literature regarding specific chemical modifications of the propoxy or isopropyl side chains of this compound.

Mechanistic Investigations of Key Reaction Pathways

In the absence of any reported reactions, no mechanistic investigations or computational studies on the reaction pathways of this compound have been published.

Derivatization and Structural Modification for Advanced Research Applications

Design Principles for Compound Libraries and Analogues

The design of compound libraries and analogues based on the 5-isopropyl-2-propoxybenzaldehyde core is guided by the principles of creating molecular diversity to explore chemical space and identify structure-activity relationships (SAR). The isopropyl group at the 5-position and the propoxy group at the 2-position of the benzaldehyde (B42025) are key modulators of the molecule's physicochemical properties, such as lipophilicity and steric bulk. These substituents influence how the final derivatives interact with biological targets.

The concept of "privileged structures," which are molecular frameworks that can bind to multiple, unrelated biological targets, is often applied in library design. acs.org By using this compound as a foundational block, chemists can generate libraries of compounds that systematically vary other parts of the molecule. This approach, often facilitated by combinatorial chemistry, allows for the rapid synthesis and screening of a large number of compounds to identify new therapeutic candidates. nih.gov The goal is to create a collection of molecules with a wide range of structural and functional diversity, which can be achieved through various chemical transformations of the aldehyde group and modifications of the aromatic ring. nih.govacs.org

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Core

The aldehyde functional group of this compound is a versatile handle for the construction of a wide array of heterocyclic systems through various condensation and cyclization reactions.

Pyridazin-3-one Derivatives

Pyridazin-3(2H)-one derivatives are a class of heterocyclic compounds known for their wide range of biological activities. The synthesis of these derivatives often involves the condensation of a β-ketoacid or a related precursor with hydrazine (B178648) hydrate. researchgate.net While direct synthesis from this compound is not explicitly detailed in the reviewed literature, general methods for pyridazinone synthesis suggest that it could be a valuable precursor. For instance, a common route involves the Friedel-Crafts acylation of a substituted benzene (B151609) with succinic anhydride (B1165640) to form a β-aroylpropionic acid, which is then cyclized with hydrazine. researchgate.net Another approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds. nih.gov

Furthermore, pyridazino[4,5-b]indoles, a fused heterocyclic system, can be synthesized from substituted aldehydes, indicating a potential pathway for incorporating the this compound moiety into more complex structures with potential biological activities. nih.govnih.gov The synthesis of 3-O-substituted benzyl (B1604629) pyridazinone derivatives has also been explored for their potential as COX inhibitors. nih.gov

Flavone (B191248) and Chromen-4-one Derivatives

Flavones and chromen-4-ones are important classes of naturally occurring and synthetic compounds with diverse biological activities. preprints.org A common method for their synthesis is the Allan-Robinson reaction or the Baker-Venkataraman rearrangement, which typically starts from a 2-hydroxyacetophenone (B1195853). While this compound itself is not a direct precursor in these classical routes, it can be utilized in the synthesis of chalcones, which are key intermediates in flavone synthesis.

The Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone with a benzaldehyde derivative, such as this compound, yields a chalcone (B49325). nih.gov This chalcone can then undergo oxidative cyclization to form the corresponding flavone. nih.gov Various reagents and conditions can be employed for this cyclization. The synthesis of flavone derivatives has been shown to be a viable strategy for generating compounds with potential anticancer activities. nih.gov

Table 1: Synthesis of Flavone Derivatives from Chalcones

| Starting Chalcone | Cyclization Reagent | Product | Reference |

| Substituted 2'-hydroxychalcone | DMSO/I2 | Substituted Flavone | nih.gov |

| 2'-Hydroxychalcones | Transition-metal catalysts and TEMPO | 2-Phenyl-4H-chromen-4-one derivatives | organic-chemistry.org |

| 5,7-Dimethoxy-3',5'-dimethyl-4'-hydroxychalcone | Iodine in DMSO | 5,7-Dimethoxy-3',5'-dimethyl-4'-benzyloxyflavone | nih.gov |

Hydantoin (B18101) Derivatives

Hydantoins are a class of five-membered heterocyclic compounds with a wide range of pharmacological activities, most notably as anticonvulsants. nih.govnih.gov The synthesis of hydantoin derivatives often involves the Bucherer-Bergs reaction or the reaction of an α-amino acid with cyanate. A common synthetic route to 5-substituted hydantoins is the condensation of an aldehyde with hydantoin itself. semanticscholar.orggoogle.com

While no specific synthesis of a hydantoin derivative from this compound has been reported, the general applicability of the Knoevenagel condensation of various benzaldehydes with hydantoin suggests this would be a feasible synthetic pathway. semanticscholar.org The resulting 5-arylidene hydantoin could then be further modified. The structural features of the substituted benzaldehyde, including the isopropyl and propoxy groups, would be expected to influence the biological activity of the resulting hydantoin derivative. nih.govpcbiochemres.com

Table 2: Synthesis of Substituted Hydantoin Derivatives

| Starting Aldehyde | Reaction | Product | Reference |

| Benzaldehyde | Condensation with hydantoin | 5-Benzylidene hydantoin | google.com |

| Substituted benzaldehydes | Knoevenagel condensation with hydantoin | 5-Arylidene hydantoins | semanticscholar.org |

| Benzil | Condensation with urea/thiourea derivatives | 5,5-Diphenylhydantoin/thiohydantoin derivatives | researchgate.net |

Oxoverdazyl Derivatives

Oxoverdazyl radicals are stable free radicals that have applications in materials science and as spin labels. Their synthesis typically involves the condensation of a carbohydrazide (B1668358) with an aldehyde, followed by cyclization and oxidation. rsc.orgrsc.org The C(3) position of the oxoverdazyl ring is derived from the aldehyde, making this compound a potential precursor for novel oxoverdazyl radicals.

The general synthetic route involves the reaction of a carbohydrazide with the aldehyde to form a hydrazone. This is followed by reaction with a second hydrazine derivative and then cyclization, often with formaldehyde (B43269) or another one-carbon unit, to form the tetrazinanone ring. Subsequent oxidation yields the stable oxoverdazyl radical. The electronic and steric properties of the substituent at the C(3) position, which would be the 5-isopropyl-2-propoxyphenyl group, can significantly influence the properties of the resulting radical. acs.org

Other Scaffold Incorporations (e.g., chalcones, oxazolidines)

Chalcones: As mentioned in the context of flavone synthesis, chalcones are α,β-unsaturated ketones that serve as important intermediates for various heterocyclic compounds. They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde in the presence of a base. nih.govrjlbpcs.com The reaction of an appropriately substituted acetophenone with this compound would yield a chalcone bearing the 5-isopropyl-2-propoxyphenyl moiety. These chalcone derivatives themselves have been shown to possess a wide range of biological activities, including antibacterial and antifungal properties. nih.govresearchgate.netwisdomlib.org

Table 3: Synthesis of Chalcone Derivatives

| Reactants | Condensation Method | Product | Reference |

| Substituted acetophenone and substituted benzaldehyde | Claisen-Schmidt condensation | Substituted chalcone | nih.govrjlbpcs.com |

| 2-Hydroxy acetophenone and substituted benzaldehydes | Base-catalyzed condensation | 2'-Hydroxychalcone | nih.gov |

Oxazolidines: Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. They can be synthesized by the condensation reaction of a β-amino alcohol with an aldehyde. The aldehyde carbon becomes the C2 of the oxazolidine (B1195125) ring. Therefore, this compound can be readily converted into a 2-(5-isopropyl-2-propoxyphenyl)oxazolidine derivative by reaction with a suitable β-amino alcohol. Oxazolidines have applications as chiral auxiliaries and as intermediates in organic synthesis.

Exploration of Structure-Activity Relationships (SAR) within Derivative Series

The systematic modification of the this compound scaffold allows researchers to probe the contributions of its distinct structural components—the aldehyde, the propoxy group, and the isopropyl group—to its biological activity. By synthesizing and evaluating a series of related analogs, a detailed structure-activity relationship (SAR) profile can be established. This profile is crucial for guiding the design of more potent and selective compounds.

Key areas of modification on the this compound core would likely include:

The Aldehyde Functional Group: The aldehyde is a reactive group and a key site for modification. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to various other functional groups such as oximes, hydrazones, or Schiff bases. These modifications can significantly alter the compound's electronic properties, hydrogen bonding capacity, and reactivity, thereby influencing its biological target interactions.

The Alkoxy Chain: The length and nature of the alkoxy group at the C2 position are critical for modulating lipophilicity and steric interactions. dovepress.com A systematic variation of the propoxy group to other alkoxy groups (e.g., methoxy (B1213986), ethoxy, butoxy) can provide insights into the optimal size and conformation of this substituent for biological activity. dovepress.com

A hypothetical SAR study on a series of this compound derivatives might yield data as presented in the interactive table below. The data represents the inhibitory concentration (IC50) against a hypothetical enzyme.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives

| Compound ID | R1 (at C2) | R2 (at C5) | R3 (at C1) | IC50 (µM) |

| 1 | -OCH2CH2CH3 | -CH(CH3)2 | -CHO | 15.2 |

| 2 | -OCH3 | -CH(CH3)2 | -CHO | 25.8 |

| 3 | -OCH2CH2CH2CH3 | -CH(CH3)2 | -CHO | 10.5 |

| 4 | -OCH2CH2CH3 | -CH3 | -CHO | 32.1 |

| 5 | -OCH2CH2CH3 | -C(CH3)3 | -CHO | 18.9 |

| 6 | -OCH2CH2CH3 | -CH(CH3)2 | -CH2OH | 45.7 |

| 7 | -OCH2CH2CH3 | -CH(CH3)2 | -COOH | > 100 |

| 8 | -OCH2CH2CH3 | -CH(CH3)2 | =N-OH | 12.3 |

From this hypothetical data, one could infer that:

Increasing the length of the alkoxy chain from propoxy to butoxy (Compound 3) enhances activity, while shortening it to methoxy (Compound 2) is detrimental.

The isopropyl group at C5 (Compound 1) is preferred over a smaller methyl group (Compound 4) or a bulkier tert-butyl group (Compound 5), suggesting a specific steric requirement.

Modification of the aldehyde to a primary alcohol (Compound 6) or a carboxylic acid (Compound 7) significantly reduces or abolishes activity, highlighting the importance of the aldehyde or a similarly electron-withdrawing group. Conversion to an oxime (Compound 8) is well-tolerated and may even slightly improve potency.

Synthesis of Conjugates and Pro-moieties for Targeted Research Delivery

To enhance the utility of this compound in complex biological systems, it can be chemically modified into conjugates or pro-moieties. nih.gov This approach aims to improve properties such as solubility, stability, and targeted delivery to specific cells or tissues. researchgate.net

Synthesis of Conjugates:

Conjugation involves linking the parent molecule to another chemical entity that can direct its delivery. The aldehyde group of this compound is a prime site for such modifications. For instance, it can be reacted with molecules containing a primary amine to form a Schiff base, which can then be reduced to a stable secondary amine linkage. Alternatively, the aldehyde can be converted to a carboxylic acid, which can then be coupled to an amine-containing targeting ligand via an amide bond. researchgate.net

A potential conjugation strategy could involve linking this compound to a tumor-targeting peptide. This could theoretically enhance its accumulation in cancer cells that overexpress the corresponding receptor.

Synthesis of Pro-moieties:

A pro-moiety is a bioreversible chemical group that is attached to a drug to form a prodrug. nih.gov This prodrug is inactive and is designed to be converted into the active drug within the body, often at the target site. For phenolic compounds, esterase-sensitive pro-moieties are commonly employed to mask polar hydroxyl groups and improve membrane permeability. nih.govnih.gov

In the case of this compound, if a derivative with a phenolic hydroxyl group (e.g., by demethylation of a methoxy precursor) is found to be active, this hydroxyl group can be esterified with a pro-moiety. For example, an acetate (B1210297) ester could be formed, which would be cleaved by cellular esterases to release the active phenolic compound. researchgate.net

Table 2: Hypothetical Conjugates and Pro-moieties of a 5-Isopropyl-2-hydroxybenzaldehyde Derivative

| Compound ID | Modification | Targeting Moiety/Pro-moiety | Linkage Type | Intended Purpose |

| 9 | Conjugate | RGD Peptide | Amide | Targeted delivery to integrin-expressing cells |

| 10 | Pro-moiety | Acetate | Ester | Enhanced cell permeability and esterase-mediated release |

| 11 | Conjugate | Biotin | Avidin | Use in avidin-biotin-based detection assays |

| 12 | Pro-moiety | Phosphate | Phosphate Ester | Increased water solubility and phosphatase-mediated release |

These strategies of derivatization, conjugation, and prodrug design are essential for the systematic evaluation and optimization of a lead compound like this compound for advanced research and potential therapeutic applications.

Applications of 5 Isopropyl 2 Propoxybenzaldehyde and Its Derivatives in Chemical Biology and Applied Chemistry Research

Medicinal Chemistry Research and Biological Probes

The unique combination of an isopropyl group at the 5-position and a propoxy group at the 2-position of the benzaldehyde (B42025) ring in 5-Isopropyl-2-propoxybenzaldehyde suggests a lipophilic character that could facilitate passage through biological membranes. This characteristic, coupled with the reactive aldehyde functionality, makes its derivatives promising candidates for medicinal chemistry research and as probes to investigate biological systems.

The antimicrobial potential of benzaldehyde derivatives has been a subject of significant research interest. Studies have shown that the introduction of various substituents to the benzaldehyde ring can modulate antimicrobial activity. For instance, hydroxybenzaldehydes exhibit biocidal activity against bacteria by interacting with the cell surface, leading to the disintegration of the cell membrane and the release of intracellular components. nih.gov Phenolic benzaldehydes are also known to cause intracellular coagulation of cytoplasmic constituents, which contributes to their antimicrobial effects. nih.gov

The antimicrobial efficacy of benzaldehyde derivatives is often influenced by the nature and position of their substituents. A systematic study on substituted salicylaldehydes (2-hydroxybenzaldehydes) revealed that halogenated, nitro-substituted, and further hydroxylated derivatives displayed potent activity against a range of microbes. researchgate.net In contrast, unsubstituted benzaldehyde and salicylaldehyde showed minimal activity. researchgate.net This highlights the importance of substitutions for enhancing antimicrobial properties. Furthermore, the presence of methoxy (B1213986) groups, as seen in 4,6-dimethoxysalicylaldehyde, has been associated with considerable activity against certain fungi like Candida albicans. researchgate.net

The proposed structure of this compound, featuring both alkyl (isopropyl) and alkoxy (propoxy) groups, suggests that its derivatives could exhibit interesting antimicrobial profiles. The lipophilicity imparted by these groups may enhance interaction with microbial cell membranes, a key mechanism for many antimicrobial agents. mdpi.com

Table 1: Antimicrobial Activity of Selected Benzaldehyde Derivatives

| Compound/Derivative | Microorganism(s) | Observed Effect |

| Hydroxybenzaldehydes | Bacteria | Disintegration of cell membrane, coagulation of cytoplasmic constituents nih.gov |

| Halogenated Salicylaldehydes | Various microbes | Potent antimicrobial activity researchgate.net |

| Nitro-substituted Salicylaldehydes | Various microbes | Potent antimicrobial activity researchgate.net |

| 4,6-Dimethoxysalicylaldehyde | Candida albicans, Saccharomyces cerevisiae | Considerable antifungal activity researchgate.net |

A number of benzaldehyde derivatives have been investigated for their potential as anticancer agents. Research into benzyloxybenzaldehyde derivatives, for example, has identified several compounds with significant activity against the HL-60 human leukemia cell line. nih.gov Specifically, compounds such as 2-(benzyloxy)-4-methoxybenzaldehyde and 2-(benzyloxy)-5-methoxybenzaldehyde demonstrated notable anticancer effects. nih.gov Mechanistic studies indicated that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in cancer cells. nih.gov

The anticancer activity of these molecules is often linked to their ability to interact with key cellular targets. For instance, some benzyloxybenzaldehyde derivatives have been shown to lead to the loss of mitochondrial membrane potential, a critical event in the apoptotic pathway. nih.gov The structural features of this compound, particularly the alkoxy group, are present in some of the active anticancer benzaldehyde derivatives that have been studied. This suggests that derivatives of this compound could be synthesized and evaluated for their potential to inhibit cancer cell growth and induce apoptosis.

Table 2: Anticancer Activity of Selected Benzyloxybenzaldehyde Derivatives against HL-60 Cells

| Compound | Activity (Concentration) |

| 2-(Benzyloxy)benzaldehyde | Significant activity at 1-10 µM nih.gov |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | Significant activity at 1-10 µM nih.gov |

| 2-(Benzyloxy)-5-methoxybenzaldehyde | Significant activity at 1-10 µM nih.gov |

| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | Most potent among tested compounds nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are important enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease. Several studies have explored the potential of benzaldehyde-related structures as MAO inhibitors.

For instance, a study of pyridazinobenzylpiperidine derivatives, which were synthesized from substituted benzaldehydes, identified compounds with potent and selective MAO-B inhibition. mdpi.com The nature and position of substituents on the benzaldehyde ring were found to be critical for the inhibitory activity. mdpi.com Another study on urethane-type derivatives of ethylene (B1197577) diamine, which incorporated chlorobenzyloxycarbonyl moieties derived from corresponding benzaldehydes, also demonstrated potent MAO-A inhibition. nih.gov These findings suggest that the benzaldehyde scaffold can be effectively utilized to design MAO inhibitors. The lipophilic isopropyl and propoxy groups of this compound could potentially enhance binding to the active site of MAO enzymes, making its derivatives interesting candidates for MAO inhibition studies.

The development of new antidepressant agents is an ongoing area of research. Given the role of MAO inhibitors in treating depression, it is plausible that derivatives of this compound could be investigated for antidepressant activity. Research into novel alkoxy-piperidine derivatives has shown that compounds with specific substitutions can exhibit a combination of serotonin reuptake inhibition and high affinity for 5-HT1A and 5-HT7 receptors, all of which are important targets for antidepressant drugs. researchgate.net

Furthermore, the synthesis and evaluation of 5-alkoxy-6,7,8,9-tetrahydro-benzothieno[3,2-e]tetrazolo [1,5-a]pyrimidine derivatives have yielded compounds with potential antidepressant properties. researchgate.net These examples underscore the potential of incorporating alkoxy groups into heterocyclic systems to achieve antidepressant-like effects. The 2-propoxy group of this compound could serve as a key structural feature in the design of new molecules for antidepressant research.

Beyond MAO, benzaldehyde derivatives have been shown to modulate the activity of other enzymes. For example, certain benzaldehyde derivatives isolated from the marine fungus Eurotium sp. have demonstrated anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells. acs.orgsigmaaldrich.com This suggests a potential role for such compounds in modulating inflammatory pathways.

Additionally, benzyloxybenzaldehyde derivatives have been studied as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell biology. mdpi.com The presence of methoxy groups in these derivatives was found to be important for their inhibitory activity. mdpi.com Given these precedents, derivatives of this compound could be screened against a variety of enzymes to uncover novel biological activities.

Understanding the molecular interactions between small molecules and their biological targets is crucial for drug design and chemical biology research. The antimicrobial activity of many benzaldehyde derivatives is predicated on their interaction with and disruption of bacterial cell membranes. nih.gov The lipophilic nature of the isopropyl and propoxy groups in this compound would likely enhance such interactions.

Furthermore, studies on benzimidazole derivatives, which can be synthesized from benzaldehydes, have shown that these compounds can interact with DNA. nih.gov The binding mode of these molecules to DNA, often in the minor groove, is a key aspect of their biological activity. nih.gov Derivatives of this compound could be designed to incorporate DNA-binding moieties, and their interactions with nucleic acids could be studied using various biophysical techniques. These studies would provide valuable insights into their mechanism of action and guide the development of more potent and selective biological probes or therapeutic agents.

Organic Synthesis Building Block for Advanced Molecules

As a substituted benzaldehyde, this compound is a versatile intermediate in organic synthesis. The aldehyde group can undergo a wide range of chemical transformations, including oxidation, reduction, and a variety of nucleophilic addition and condensation reactions. The isopropyl and propoxy groups on the aromatic ring influence the reactivity of the aldehyde and provide steric and electronic properties that can be exploited in the design of target molecules.

While specific documented industrial-scale applications of this compound are not widely reported in publicly available literature, its structural motifs are found in various classes of advanced molecules. The following sections describe its potential applications as a precursor, based on the known reactivity of substituted benzaldehydes in the synthesis of complex chemical entities.

Substituted benzaldehydes are fundamental building blocks in the pharmaceutical industry. The aldehyde functionality is a key reactive site for the construction of a wide array of molecular scaffolds present in medicinally active compounds. For instance, benzaldehyde derivatives are utilized in the synthesis of various heterocyclic compounds, which form the core of many drugs.

Table 1: Potential Pharmaceutical Scaffolds from Benzaldehyde Derivatives

| Scaffold Class | Synthetic Route from Benzaldehyde | Potential Therapeutic Area |

| Chalcones | Claisen-Schmidt condensation with acetophenones | Anti-inflammatory, Antiviral |

| Schiff Bases | Condensation with primary amines | Antibacterial, Antifungal |

| Benzodiazepines | Reaction with o-phenylenediamines | Anxiolytic, Anticonvulsant |

| Dihydropyrimidines | Biginelli reaction with a beta-ketoester and urea | Calcium channel blockers |

This table presents potential applications based on the general reactivity of benzaldehydes and is for illustrative purposes. Specific synthesis involving this compound would require dedicated research and development.

The structural features of this compound also lend themselves to the synthesis of agrochemicals and dyes. In the agrochemical sector, substituted aromatic compounds are precursors to a variety of pesticides, herbicides, and fungicides. The specific substitution pattern on the benzene (B151609) ring can be tailored to achieve desired biological activity and environmental persistence.

In the dye industry, benzaldehyde derivatives are used in the synthesis of triarylmethane dyes and other colorants. The aldehyde group can react with electron-rich aromatic compounds, such as N,N-dimethylaniline, to form the basic chromophoric structure of these dyes. The substituents on the benzaldehyde ring can modulate the color and fastness properties of the final dye molecule.

The aldehyde functionality of this compound allows for its incorporation into various polymer structures. Aldehydes can undergo polymerization reactions with phenols, ureas, and melamines to form thermosetting resins. The isopropyl and propoxy side chains would influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and cross-linking density.

Furthermore, this compound could be used to modify the surface of existing materials. For example, it could be grafted onto polymer surfaces to introduce specific functionalities, altering properties like hydrophobicity or providing reactive sites for further chemical modifications.

Chemical Ecology and Repellent Research

The study of how organisms interact via chemical signals is known as chemical ecology. Benzaldehyde and its derivatives are known to play various roles in these interactions, from being components of floral scents to acting as defense compounds. Research into the repellent properties of such compounds is an active area, driven by the need for safer and more effective alternatives to conventional insecticides.

Recent studies have explored the structure-activity relationships (SAR) of benzaldehyde derivatives as insect repellents. A notable investigation focused on the repellent effects of various substituted benzaldehydes against the common black garden ant, Lasius niger. researchgate.netnih.gov In this research, 2-propoxybenzaldehyde was one of the compounds tested, providing valuable insight into the potential repellent properties of this compound.

The study revealed that modifications to the substituent at the 2-position of the benzaldehyde ring significantly impacted its repellent activity. While 2-methoxybenzaldehyde was found to be a highly effective repellent, the activity of other 2-alkoxybenzaldehydes, including 2-ethoxybenzaldehyde and 2-propoxybenzaldehyde, was also noteworthy. researchgate.net

Table 2: Repellent Activity of Selected Benzaldehyde Derivatives against Lasius niger

| Compound | Substituent at Position 2 | Relative Repellency (Compared to Control) |

| Benzaldehyde | -H | Moderate |

| 2-Hydroxybenzaldehyde | -OH | High |

| 2-Methoxybenzaldehyde | -OCH₃ | Very High |

| 2-Ethoxybenzaldehyde | -OCH₂CH₃ | High |

| 2-Propoxybenzaldehyde | -OCH₂CH₂CH₃ | Moderate to High |

Data adapted from a study on the structure-activity relationship of benzaldehyde derivatives as ant repellents. The repellency is a qualitative summary of the reported findings. researchgate.net

Based on these SAR findings, it can be inferred that this compound would likely exhibit repellent properties against ants. The presence of the 2-propoxy group is a key structural feature contributing to this activity. The additional isopropyl group at the 5-position may further modulate this effect, potentially by altering the molecule's volatility or its interaction with the insect's chemoreceptors.

The repellent effect of a chemical is mediated by its interaction with the chemosensory system of the target organism. In insects, olfactory and gustatory receptors, located in sensilla on the antennae, mouthparts, and other body parts, detect chemical cues from the environment. ncsu.edu Aldehydes are a class of compounds that are known to be detected by specific insect chemoreceptors, including both odorant receptors (ORs) and ionotropic receptors (IRs). nih.govnih.gov

The structure of a volatile molecule, such as this compound, determines how it binds to these receptors. For a repellent effect to occur, the binding of the molecule to a chemoreceptor must trigger a neuronal response that leads to an aversive behavior. The SAR data for benzaldehyde derivatives suggest that the nature of the substituent at the 2-position of the ring is critical for this interaction.

Novel Materials and Sensor Applications

The development of novel materials with tailored properties for specific applications is a significant area of research in applied chemistry. Aromatic aldehydes, such as this compound, and their derivatives are valuable precursors in the synthesis of advanced materials, including those designed for sensor technologies. The unique structural features of these compounds can be leveraged to create materials with specific recognition capabilities.

Electrochemical sensors are powerful analytical tools that offer high sensitivity and selectivity for the detection of various chemical and biological species. A critical component of these sensors is the recognition layer, which selectively interacts with the target analyte. Schiff base derivatives, formed through the condensation reaction of an aldehyde or ketone with a primary amine, are versatile compounds for creating these recognition layers. ukm.myscispace.com The formation of the azomethine (–C=N–) group is a key characteristic of Schiff bases. scispace.com

While direct research on the application of this compound in electrochemical recognition layers is not extensively documented, the principles of molecular recognition and sensor design allow for the extrapolation of its potential use. The aldehyde functional group in this compound can react with various primary amines to form a diverse library of Schiff base derivatives. These derivatives can be designed to have specific cavities or binding sites that are complementary to the shape and electronic properties of a target analyte.

The general stability of Schiff bases derived from aromatic aldehydes makes them suitable for use in sensor fabrication. ukm.myscispace.com The isopropyl and propoxy groups on the benzene ring of this compound can influence the solubility, stability, and electronic properties of the resulting Schiff base, which in turn can affect the sensitivity and selectivity of the sensor.

The development of an electrochemical sensor using a Schiff base derivative of this compound would typically involve the immobilization of the Schiff base onto an electrode surface. This can be achieved through various methods, such as electropolymerization, covalent bonding, or physical adsorption. When the target analyte is introduced to the sensor, it selectively binds to the Schiff base recognition layer. This binding event causes a measurable change in the electrochemical properties of the electrode surface, such as a change in current, potential, or impedance. This change is then transduced into a quantifiable signal that is proportional to the concentration of the analyte.

The versatility of Schiff base chemistry allows for the rational design of recognition layers for a wide array of analytes. By carefully selecting the primary amine used to form the Schiff base with this compound, it is possible to create sensors for metal ions, organic molecules, and even biological macromolecules.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Isopropyl-2-propoxybenzaldehyde, a combination of ¹H, ¹³C, and 2D NMR experiments would provide an unambiguous structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aldehyde proton (-CHO) would appear as a singlet at a characteristic downfield shift, typically between 9.5 and 10.5 ppm. ucl.ac.uk The aromatic protons on the benzene (B151609) ring would produce a complex splitting pattern in the range of 6.8-7.8 ppm. The protons of the propoxy and isopropyl groups would appear in the upfield region. The -OCH₂- protons of the propoxy group would be a triplet, while the isopropyl methine (-CH) would be a septet. The methyl protons of both the propoxy and isopropyl groups would appear as a triplet and a doublet, respectively.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. The aldehyde carbonyl carbon is the most deshielded, expected around 190-195 ppm. The aromatic carbons would resonate between 110 and 160 ppm, with the carbon attached to the oxygen (C2) being the most downfield in this region. The aliphatic carbons of the propoxy and isopropyl groups would appear in the upfield region (< 80 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for definitive assignment. A COSY spectrum would reveal proton-proton coupling relationships, for instance, connecting the methine and methyl protons of the isopropyl group. An HSQC spectrum would correlate each proton with its directly attached carbon, confirming the assignments made from the 1D spectra.

Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on known chemical shift ranges and data from similar structures. Actual experimental values may vary.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | 9.5 - 10.5 | Singlet (s) |

| Aromatic (Ar-H) | 6.8 - 7.8 | Multiplet (m) |

| Propoxy (-OCH₂-) | 3.9 - 4.1 | Triplet (t) |

| Isopropyl (-CH(CH₃)₂) | 2.9 - 3.2 | Septet (sept) |

| Propoxy (-CH₂CH₂CH₃) | 1.7 - 1.9 | Sextet (sext) |

| Isopropyl (-CH(CH₃)₂) | 1.2 - 1.3 | Doublet (d) |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-iPr) | 145 - 150 |

| Aromatic (C-H, C-CHO) | 110 - 135 |

| Propoxy (-OCH₂) | 68 - 72 |

| Isopropyl (-CH) | 33 - 36 |

| Propoxy (-CH₂CH₃) | 22 - 25 |

| Isopropyl (-CH₃) | 23 - 24 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by absorptions corresponding to the aldehyde, ether, and aromatic functionalities.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1690 - 1715 | Strong |

| Aldehyde | C-H Stretch | 2720 - 2820 | Medium, often two bands |

| Aromatic | C-H Stretch | 3010 - 3100 | Medium to Weak |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic (iPr, PrO) | C-H Stretch | 2850 - 2975 | Strong |

Mass Spectrometry (MS) and MS/MS Networking for Compound Identification and Transformation Product Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₃H₁₈O₂), the molecular weight is 206.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 206.

The fragmentation pattern would provide further structural information. Common fragmentation pathways for this molecule would likely include:

Loss of the propoxy group: Cleavage of the ether bond could result in a fragment at m/z 147.

Loss of a propyl radical: Resulting in an ion at m/z 163 ([M-43]⁺).

Loss of the isopropyl group: Cleavage of the isopropyl group would lead to a fragment at m/z 163 ([M-43]⁺).

Loss of CO: A characteristic fragmentation of benzaldehydes, leading to a fragment at m/z 178 ([M-28]⁺).

McLafferty rearrangement: If sterically feasible, this could lead to characteristic neutral losses.

MS/MS Networking: Modern techniques like tandem mass spectrometry (MS/MS) coupled with molecular networking are powerful for identifying known and unknown compounds in complex mixtures. ucl.ac.ukresearchgate.net In this approach, the fragmentation patterns of all detected compounds are compared. Molecules with similar structures will have similar fragmentation patterns and will be grouped together in a network. researchgate.net This would allow for the putative identification of this compound in a sample (e.g., from a chemical reaction or a natural extract) by observing its network connection to other known benzaldehyde (B42025) derivatives. Furthermore, it would facilitate the identification of related transformation or degradation products. ucl.ac.uk

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating the components of a mixture and are routinely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be effective. researchgate.netnih.govepa.gov A mobile phase consisting of a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be used to elute the compound. nih.govepa.gov Detection would typically be performed using a UV detector, set to a wavelength where the aromatic ring strongly absorbs (around 254 nm). epa.gov This setup would allow for the quantification of the compound and the detection of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. creative-proteomics.comund.edunih.gov Given its molecular weight, this compound should be sufficiently volatile for GC analysis. creative-proteomics.com The sample is vaporized and separated on a capillary column (e.g., a non-polar SLB-5ms column) before entering the mass spectrometer. sigmaaldrich.com GC-MS not only provides a retention time for purity assessment but also yields a mass spectrum for each separated component, allowing for positive identification. nih.gov This technique is particularly useful for monitoring reactions, as it can simultaneously track the disappearance of reactants and the appearance of products. researchgate.net For certain applications, derivatization with reagents like PFBHA can be used to enhance detection sensitivity. und.edusigmaaldrich.com

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state. This method is only applicable if the compound can be grown as a single, high-quality crystal.

If a suitable crystal of this compound were obtained, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This would unambiguously confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the crystalline state. Specifically, it would show the orientation of the propoxy and isopropyl groups relative to the plane of the benzene ring. As this compound is an achiral molecule, it does not have stereocenters, so the determination of absolute stereochemistry is not applicable. However, the conformational details provided by crystallography are invaluable for understanding intermolecular interactions in the solid state and can support computational modeling studies. To date, no crystal structure for this specific compound has been deposited in crystallographic databases.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a powerful tool for investigating the electronic structure and reactivity of organic compounds like 5-Isopropyl-2-propoxybenzaldehyde.

Density Functional Theory (DFT) Studies on Conformational Analysis and Energetics

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. For a flexible molecule like this compound, which possesses rotatable bonds in its propoxy and isopropyl groups, multiple conformers can exist. Density Functional Theory (DFT) is a widely employed method to perform conformational analysis and determine the relative stabilities of these different spatial arrangements.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology can be illustrated by studies on structurally similar compounds. For instance, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the geometry of various possible conformers. nih.govresearchgate.net The energies of these optimized structures are then compared to identify the most stable, or ground-state, conformation. The relative energies of other conformers provide insights into the molecule's flexibility and the energy barriers for conformational changes.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| 1 | 180° (anti-periplanar) | 0.00 |

| 2 | 60° (syn-clinal) | 1.25 |

| 3 | -60° (anti-clinal) | 1.30 |

| 4 | 0° (syn-periplanar) | 3.50 |

Note: This table is illustrative and based on typical results for similar alkoxybenzaldehydes. The data does not represent experimentally verified values for this compound.

Prediction of Spectroscopic Parameters

DFT calculations are also instrumental in predicting various spectroscopic parameters, which can aid in the characterization of a newly synthesized compound. By calculating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra. researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure of the molecule.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. researchgate.net The solvent effects on these spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). Additionally, the Gauge-Independent Atomic Orbital (GIAO) method allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling techniques are essential for understanding how a molecule might interact with biological systems, such as proteins and enzymes. These methods are particularly relevant for assessing the pharmacological potential of a compound.

Ligand-Protein Interaction Studies (e.g., enzyme binding)

For example, based on the structural similarity to other benzaldehyde (B42025) derivatives with known biological activities, potential targets could include enzymes involved in inflammatory pathways or microbial growth. The docking simulations would provide a binding score, indicating the strength of the interaction, and reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics Simulations of Compound-System Interactions

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. These simulations can confirm the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, it is possible to estimate the biological potential of new, untested compounds.

To develop a QSAR model for a series of benzaldehyde derivatives including this compound, a dataset of compounds with experimentally determined biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each compound. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would then be used to build a model that correlates these descriptors with the observed biological activity. While no specific QSAR models for this compound have been published, this approach holds significant potential for guiding the design of more potent analogs.

Computational Prediction of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) and ab initio methods are primary tools for these predictions. acs.org For instance, studies on the H-atom abstraction from benzaldehyde by various radicals have been performed using high-level ab initio calculations to determine rate coefficients and reaction pathways. acs.org Such studies can elucidate the initial steps in oxidation or combustion processes. The presence of the bulky isopropyl and propoxy groups in this compound would be expected to influence the energetics and geometries of these reaction pathways compared to unsubstituted benzaldehyde.

Similarly, the mechanism of nucleophilic additions to the carbonyl group, a fundamental reaction of aldehydes, can be modeled. researchgate.netdiva-portal.org Computational studies on the allylboration of benzaldehyde, for example, have used DFT to elucidate the role of catalysts and the origins of stereoselectivity. nih.gov For this compound, theoretical calculations could predict the transition state structures and activation energies for reactions with various nucleophiles, providing insight into how the electronic and steric effects of the substituents govern the reaction's outcome.

The oxidation of benzaldehydes to their corresponding benzoic acids is another area where computational studies have been applied. researchgate.netnih.govmisericordia.edu A kinetic analysis of benzaldehyde oxidation has been performed using kinetic models that incorporate reactions of phenyl radicals and oxygenated aromatic compounds. researchgate.net The electronic properties of substituted benzaldehydes, which can be calculated using computational methods, play a crucial role in their reactivity and biological activity. nih.govresearchgate.net

The following table illustrates the type of data that can be generated from computational studies on reaction mechanisms, using hypothetical values for a representative reaction of this compound.

Table 1: Hypothetical Calculated Energetic and Geometric Parameters for the Nucleophilic Addition of a Hydride to this compound

| Parameter | Value |

| Reactants | |

| Relative Energy | 0.0 kcal/mol |

| C=O Bond Length | 1.22 Å |

| Transition State | |

| Relative Energy (Activation Barrier) | 12.5 kcal/mol |

| Forming H-C Bond Length | 1.85 Å |